molecular formula C27H21FN2O5 B12026873 1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 767320-52-5

1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B12026873
CAS No.: 767320-52-5
M. Wt: 472.5 g/mol
InChI Key: QCTLUEGPVNEQBW-MUFRIFMGSA-N
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Description

1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a fluorobenzoyl group, a carbohydrazonoyl moiety, and a naphthyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps:

    Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of the 4-fluorobenzoyl chloride by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Carbohydrazonoyl Formation: The 4-fluorobenzoyl chloride is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.

    Coupling with Naphthyl and Dimethoxybenzoate: The final step involves coupling the carbohydrazonoyl intermediate with 2-naphthyl 3,4-dimethoxybenzoate under basic conditions, typically using a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in suitable solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its fluorobenzoyl group may facilitate binding studies with proteins or nucleic acids, providing insights into molecular recognition processes.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate exerts its effects depends on its interaction with molecular targets. The fluorobenzoyl group may facilitate binding to specific proteins or enzymes, while the carbohydrazonoyl moiety could participate in hydrogen bonding or other interactions. The naphthyl and dimethoxybenzoate groups may enhance the compound’s stability and solubility, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
  • 4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate

Uniqueness

1-(2-(4-Fluorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its combination of a fluorobenzoyl group with a carbohydrazonoyl moiety and a naphthyl ring. This unique structure provides distinct chemical properties and potential applications that are not found in similar compounds. Its specific arrangement of functional groups allows for unique interactions and reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

767320-52-5

Molecular Formula

C27H21FN2O5

Molecular Weight

472.5 g/mol

IUPAC Name

[1-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C27H21FN2O5/c1-33-24-14-10-19(15-25(24)34-2)27(32)35-23-13-9-17-5-3-4-6-21(17)22(23)16-29-30-26(31)18-7-11-20(28)12-8-18/h3-16H,1-2H3,(H,30,31)/b29-16+

InChI Key

QCTLUEGPVNEQBW-MUFRIFMGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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